5-(Anilinomethylene)barbituric acid
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Overview
Description
5-(Anilinomethylene)barbituric acid is a chemical compound with the linear formula C11H9N3O3 . It has a molecular weight of 231.213 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of 5-(Anilinomethylene)barbituric acid is represented by the linear formula C11H9N3O3 . The average mass of the molecule is 231.208 Da, and the monoisotopic mass is 231.064392 Da .
Scientific Research Applications
Reactivity and Synthesis
5-(Anilinomethylene)barbituric acid and its derivatives exhibit notable reactivity, which is critical in the synthesis of various chemical compounds. For instance, N,N′-Dimethyl-5-anilinomethylene-barbituric acids and its thio analogues react with alkyl cyanoacetates or malodinitrile in DMF in the presence of KOH to produce Tetrahydro-7 H-pyrano[2,3-d]pyrimidines. Additionally, N-unsubstituted anilinomethylenebarbituric acids under similar conditions afford tetrahydro-pyrimidine-5-propenoic acid derivatives (Wipfler, Ziegler, & Wolfbeis, 1978).
Acid-Base Characteristics and Structure
The acid-base properties, PMR, UV, and IR spectra of 5-anilinomethylene- and 1,3-dimethyl-5-anilinomethylenebarbituric acids have been studied, revealing a bipolar structure. This structure features a positive charge distributed over the exocyclic part of the molecule and a negative charge on the β-dicarbonyl fragment of the heterocyclic ring (Pestov, Slesarev, Ginak, & Slesareva, 1988).
Biological Activity
Some derivatives of 5-(Anilinomethylene)barbituric acid, such as 5-(2hydroxyphenylide) barbituric acid, 5-(phenyl azo) thiobarbituric acid, and 5-(phenyl azo) barbituric acid, show promising biological activity. Their complexes with various ions like Os(VIII), Ru(III), Zr(IV), and V(III) have been synthesized and tested for anticancer, antimicrobial, and antioxidant activities. Certain compounds among these have shown potential as drugs for breast cancer treatment and as potent antibiotics for various bacterial and fungal species (Masoud, Sweyllam, & Ahmed, 2020).
Safety and Hazards
Future Directions
Barbituric acid and its derivatives have gained significant attention due to their various biological activities. This review focuses on the advancements in methods of synthesis of barbituric acid derivatives and their applications as antimicrobial agents. This review will help future researchers to analyze the previous studies and explore new compounds for the development of efficient antimicrobial drugs .
properties
IUPAC Name |
6-hydroxy-5-(phenyliminomethyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-9-8(10(16)14-11(17)13-9)6-12-7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZQAPKBXANFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23069-91-2 |
Source
|
Record name | 5-(ANILINOMETHYLENE)BARBITURIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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